Acide 5-méthyltétrahydrofolique

Vue d'ensemble

Description

Le N5-méthylfolate, également connu sous le nom d'acide tétrahydrofolique 5-méthyl, est une forme biologiquement active du folate. Il s'agit de la forme prédominante de folate trouvée dans le sang et il est crucial pour diverses fonctions corporelles, notamment la synthèse de l'ADN, la réparation et la méthylation. Contrairement à l'acide folique, qui est une forme synthétique de folate, le N5-méthylfolate est naturellement présent et ne nécessite pas de conversion enzymatique pour devenir actif dans l'organisme .

Applications De Recherche Scientifique

N5-Methylfolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It plays a crucial role in cellular metabolism and DNA synthesis.

Medicine: It is used in the treatment of folate deficiency and related disorders, including anemia and neural tube defects.

Industry: It is used in the fortification of foods and dietary supplements to ensure adequate folate intake.

Mécanisme D'action

Target of Action

5-Methyltetrahydrofolic acid, also known as 5-MTHF, primarily targets the enzyme methylenetetrahydrofolate reductase (MTHFR) and 5-methyltetrahydrofolate-homocysteine methyltransferases, also known as methionine synthases . These enzymes play a crucial role in the conversion of homocysteine to methionine, an essential amino acid .

Mode of Action

5-MTHF is a methylated derivative of tetrahydrofolate. It is generated by MTHFR from 5,10-methylenetetrahydrofolate . Once formed, 5-MTHF is used to recycle homocysteine back to methionine by methionine synthases . This process is vital for the synthesis of proteins and other important biomolecules.

Biochemical Pathways

The primary biochemical pathway affected by 5-MTHF is the methylation cycle. In this cycle, 5-MTHF acts as both a cofactor and substrate in the regeneration of methionine from homocysteine . This process is crucial for the synthesis of proteins and other biomolecules, and it also plays a role in DNA methylation, which is essential for gene expression and regulation .

Pharmacokinetics

Studies comparing 5-mthf and folic acid have found that the two compounds have comparable physiological activity, bioavailability, and absorption at equimolar doses . A study found that a single oral dose of 5-MTHF resulted in higher plasma concentrations of 5-MTHF compared to folic acid .

Result of Action

The primary result of 5-MTHF’s action is the conversion of homocysteine to methionine. This process is crucial for the synthesis of proteins and other important biomolecules. Additionally, the conversion of homocysteine to methionine helps to maintain healthy homocysteine levels in the body, which is important for cardiovascular health .

Action Environment

The action of 5-MTHF can be influenced by various environmental factors. For example, certain medications can inhibit the action of MTHFR, thereby affecting the conversion of homocysteine to methionine . Additionally, factors such as diet and lifestyle can influence the body’s levels of homocysteine and methionine, thereby affecting the action of 5-MTHF .

Analyse Biochimique

Biochemical Properties

5-Methyltetrahydrofolic acid plays a crucial role in folate metabolism, serving as a transport form for various intracellular metabolic processes . It is important for DNA and RNA synthesis, as well as the synthesis of methionine from homocysteine . It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases .

Cellular Effects

5-Methyltetrahydrofolic acid is essential for the synthesis of methionine from homocysteine, which is a crucial process for DNA and RNA synthesis . It plays an important role in the cysteine cycle and the regulation of homocysteine .

Molecular Mechanism

5-Methyltetrahydrofolic acid functions, in concert with vitamin B12, as a methyl-group donor involved in the conversion of the amino acid homocysteine to methionine . It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases .

Temporal Effects in Laboratory Settings

5-Methyltetrahydrofolic acid has a slow turnover in the body and is primarily excreted in urine and feces . Its availability is measured by plasma and red blood cell folate concentrations, which are indicators of folate status .

Dosage Effects in Animal Models

While specific studies on dosage effects of 5-Methyltetrahydrofolic acid in animal models are limited, it is known that folic acid supplementation is recommended during pregnancy to support healthy fetal development . A study has shown that 5-Methyltetrahydrofolic acid appears as effective as folic acid in maintaining maternal folate status while reducing unmetabolized folic acid in maternal plasma .

Metabolic Pathways

5-Methyltetrahydrofolic acid is involved in the methylation of homocysteine to form methionine and tetrahydrofolate (THF) . This process is crucial for DNA and RNA synthesis, as well as the synthesis of methionine from homocysteine .

Transport and Distribution

5-Methyltetrahydrofolic acid is efficiently absorbed in the proximal small intestine through the proton coupled folate transporter . It circulates either freely or loosely bound to plasma proteins . The primary transporter for 5-Methyltetrahydrofolic acid and other reduced folates in plasma is the reduced folate carrier-1 (RFC) .

Subcellular Localization

Once inside cells, it undergoes metabolic conversions to polyglutamate forms for tissue retention . This suggests that it may be localized in various subcellular compartments where these metabolic processes occur.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le N5-méthylfolate est synthétisé par la réduction de l'acide folique en acide tétrahydrofolique, suivie d'une méthylation. Le processus implique l'utilisation de la réductase du méthylènetétrahydrofolate pour convertir le 5,10-méthylènetétrahydrofolate en N5-méthylfolate .

Méthodes de production industrielle : La production industrielle de N5-méthylfolate implique généralement la cristallisation diastéréosélective de son sel de calcium dans l'eau. Cette méthode assure une grande pureté et une grande stabilité du composé, ce qui le rend adapté à une utilisation dans les compléments alimentaires et les aliments enrichis .

Analyse Des Réactions Chimiques

Types de réactions : Le N5-méthylfolate subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former du dihydrofolate et du tétrahydrofolate.

Réduction : Il peut être réduit en tétrahydrofolate.

Substitution : Il peut participer à des réactions de substitution où le groupe méthyle est transféré à d'autres molécules.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les donneurs de méthyle comme la S-adénosylméthionine sont couramment utilisés.

Principaux produits formés :

Oxydation : Dihydrofolate et tétrahydrofolate.

Réduction : Tétrahydrofolate.

Substitution : Produits méthylés tels que la méthionine.

4. Applications de la recherche scientifique

Le N5-méthylfolate a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Il joue un rôle crucial dans le métabolisme cellulaire et la synthèse de l'ADN.

Médecine : Il est utilisé dans le traitement des carences en folate et des troubles associés, notamment l'anémie et les malformations du tube neural.

5. Mécanisme d'action

Le N5-méthylfolate fonctionne comme un donneur de méthyle dans la conversion de l'homocystéine en méthionine, une réaction catalysée par la méthionine synthase. Ce processus est essentiel pour la méthylation de l'ADN, des protéines et des lipides, qui sont essentielles pour l'expression des gènes et la fonction cellulaire. Le composé est également impliqué dans la synthèse des neurotransmetteurs, ce qui le rend important pour la santé du cerveau .

Composés similaires :

Acide folique : Une forme synthétique de folate qui nécessite une conversion enzymatique pour devenir active.

Tétrahydrofolate : Un intermédiaire du cycle du folate qui est impliqué dans divers processus métaboliques.

Acide lévoméfolique : Une autre forme biologiquement active de folate qui est similaire au N5-méthylfolate mais diffère par sa stéréochimie.

Unicité : Le N5-méthylfolate est unique en sa capacité à contourner la conversion enzymatique requise par l'acide folique, ce qui le rend plus facilement disponible pour les processus biologiques. Cette propriété le rend particulièrement bénéfique pour les personnes présentant des mutations génétiques qui affectent le métabolisme du folate .

Comparaison Avec Des Composés Similaires

Folic Acid: A synthetic form of folate that requires enzymatic conversion to become active.

Tetrahydrofolate: An intermediate in the folate cycle that is involved in various metabolic processes.

Levomefolic Acid: Another biologically active form of folate that is similar to N5-methylfolate but differs in its stereochemistry.

Uniqueness: N5-Methylfolate is unique in its ability to bypass the enzymatic conversion required by folic acid, making it more readily available for biological processes. This property makes it particularly beneficial for individuals with genetic mutations that affect folate metabolism .

Propriétés

Key on ui mechanism of action |

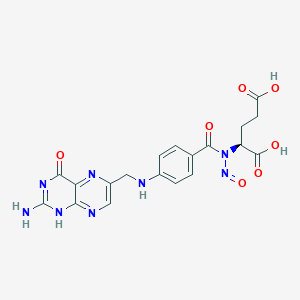

Levomefolic acid plays a critical role in methylating homocysteines into methionine by acting as a methyl donor in a reaction catalyzed by vitamine B12-dependent methionine synthase. Homocysteine must either be further metabolized via transulfuration to become cysteine, taurine, and glutathione via a B6-dependent process, or re-methylated to become methionine again. Methionine formed from remethylation of homocysteine by levomefolic acid forms the downstream metabolite S-adenosylmethionine (SAMe), which is involved in numerous biochemical methyl donation reactions, including reactions forming monoamine neurotransmitters. Studies suggest that high plasma levels of homocysteine is associated with increased incidences of arterial plaque formation. |

|---|---|

Numéro CAS |

134-35-0 |

Formule moléculaire |

C20H25CaN7O6 |

Poids moléculaire |

499.5 g/mol |

Nom IUPAC |

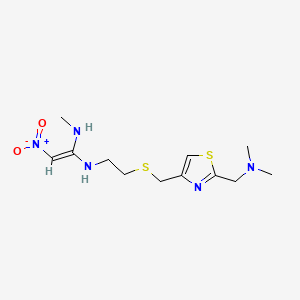

(2R)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/t12?,13-;/m0./s1 |

Clé InChI |

BGJXXVMOQCHQBO-ZEDZUCNESA-N |

SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérique |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca] |

SMILES canonique |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca] |

Apparence |

Solid powder |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Approximately 0.3 mg/ml |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-Methyltetrahydrofolate; 5-Methyltetrahydrofolic Acid; 5-methyl THF; Prefolic; Levomefolic acid; CH3-FH4; Methyl folate, N5-Methyl-tetrahydrofolic acid. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Methyltetrahydrofolic acid interact with its target and what are the downstream effects?

A: 5-Methyltetrahydrofolic acid is the biologically active form of folate, also known as Vitamin B9. It serves as a coenzyme for various metabolic reactions, most notably in one-carbon metabolism. Its primary target is the enzyme tetrahydrofolate reductase (THF reductase), which catalyzes the reduction of dihydrofolate to tetrahydrofolate. This reaction is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. []

Q2: What is the molecular formula, weight, and spectroscopic data of 5-Methyltetrahydrofolic Acid?

A:

Q3: How stable is 5-Methyltetrahydrofolic acid under different conditions, and what are its application limitations due to stability issues?

A: 5-Methyltetrahydrofolic acid is sensitive to degradation under various conditions, including exposure to heat, light, oxygen, and certain pH levels. [, , , , ] This instability poses a challenge for its use in food fortification and pharmaceutical formulations.

Q4: How does microencapsulation improve the stability of L-5-Methyltetrahydrofolic acid in food products?

A: Microencapsulation with materials like sodium ascorbate and modified starch effectively protects L-5-Methyltetrahydrofolic acid from degradation during baking and storage in bread products. [, ] This technology enhances its stability and allows for effective food fortification.

Q5: What is the impact of pH on the stability of 5-Methyltetrahydrofolic acid?

A: Studies have shown that 5-Methyltetrahydrofolic acid is most stable in neutral to slightly alkaline conditions (pH around 7). [] Increasing the pH beyond this range can lead to degradation.

Q6: Does 5-Methyltetrahydrofolic acid possess any direct catalytic properties or is its role solely as a coenzyme?

A: 5-Methyltetrahydrofolic acid itself does not act as a catalyst. Its primary function is as a coenzyme, meaning it binds to enzymes like THF reductase to facilitate specific chemical reactions. [, ]

Q7: Are there any computational models or simulations that have been used to study the interaction of 5-Methyltetrahydrofolic acid with its target enzyme or other proteins?

A7: While the provided research papers do not specifically mention computational models, such techniques are commonly used in drug discovery and biochemistry. Molecular docking and molecular dynamics simulations can be employed to investigate the binding interactions of 5-Methyltetrahydrofolic acid with its target enzymes and explore potential inhibitors or modulators.

Q8: What are some strategies for improving the stability and bioavailability of 5-Methyltetrahydrofolic acid in pharmaceutical formulations?

A: Microencapsulation, as discussed in the context of food fortification, can also be applied to pharmaceutical formulations to enhance stability. [, ] Other strategies include using specific salt forms, like the stable crystalline calcium salts mentioned in one of the research papers. [] Additionally, optimizing the formulation's pH and incorporating antioxidants can further improve stability.

Q9: What is the typical absorption and metabolism pathway of orally administered 5-Methyltetrahydrofolic acid?

A: Research suggests that 5-Methyltetrahydrofolic acid is absorbed in the upper small intestine and undergoes minimal metabolism. [, ] It enters the portal circulation and is transported to the liver for further distribution and utilization.

Q10: How does the pharmacokinetic profile of 5-Methyltetrahydrofolic acid differ from folic acid (pteroylmonoglutamic acid)?

A: While both are forms of Vitamin B9, their pharmacokinetic profiles differ significantly. Folic acid requires enzymatic reduction and methylation in the body to be converted to the active 5-Methyltetrahydrofolic acid. [, , ] This conversion can be a rate-limiting step, influencing the bioavailability and efficacy of folic acid.

Q11: Have there been any studies investigating the efficacy of 5-Methyltetrahydrofolic acid in specific cell lines or animal models of disease?

A11: The provided papers primarily focus on the analytical aspects and stability of 5-Methyltetrahydrofolic acid. Further research is necessary to fully evaluate its efficacy in various disease models.

Q12: What are the common analytical methods used to detect and quantify 5-Methyltetrahydrofolic acid in biological samples and food products?

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as fluorescence detection, diode array detection, and mass spectrometry (MS), are widely employed for sensitive and specific quantification of 5-Methyltetrahydrofolic acid. [, , , , , ]

Q13: What are the challenges in analyzing 5-Methyltetrahydrofolic acid, and how are they addressed?

A: The main challenge lies in its instability. Researchers use specific extraction methods, such as those involving subdued lighting, antioxidants, and controlled pH conditions, to minimize degradation during sample preparation. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)

![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)

![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)